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Abstract

SRTCX1003 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine
dinucleotide (NAD+)-dependent deacetylase. This document provides a comprehensive
technical overview of SRTCX1003, focusing on its mechanism of action as a SIRT1 activator
and its subsequent effects on inflammatory signaling pathways. Quantitative data, detailed
experimental protocols for key assays, and visual representations of the underlying molecular
interactions are presented to support further research and development of this and similar
compounds. While preclinical data demonstrates its anti-inflammatory potential, public
information regarding clinical trials, detailed pharmacokinetics, and toxicology of SRTCX1003 is
not currently available.

Introduction

Sirtuin 1 (SIRT1) is a class Il histone deacetylase that plays a crucial role in regulating a wide
array of cellular processes, including metabolism, stress resistance, and inflammation. Its
activity is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the
cell's metabolic state. A primary mechanism by which SIRT1 exerts its anti-inflammatory effects
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is through the deacetylation of transcription factors that govern inflammatory gene expression.
One such key transcription factor is the p65 subunit of Nuclear Factor-kappa B (NF-kB).
Acetylation of p65 is essential for its full transcriptional activity. By deacetylating p65, SIRT1
effectively dampens NF-kB-mediated transcription of pro-inflammatory cytokines and other
inflammatory mediators.

SRTCX1003 has been identified as a potent, orally active small molecule activator of SIRTL. Its
ability to enhance SIRT1's deacetylase activity makes it a promising candidate for therapeutic
intervention in inflammatory diseases. This guide summarizes the available technical data on
SRTCX1003, providing a foundation for researchers and drug development professionals
interested in its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative metrics reported for SRTCX1003,
providing a concise overview of its potency and efficacy in enzymatic and cellular assays.[1]

Table 1: In Vitro Enzymatic Activity of SRTCX1003[1]

Parameter Value (pM) Description

The concentration of
SRTCX1003 required to

EC1.5 0.61 , ,
increase SIRT1 enzymatic
activity by 50%.
Table 2: Cellular Activity of SRTCX1003[1]
Parameter Value (pM) Cell Line Assay Description

Concentration of
SRTCX1003 that
inhibits cellular p65

IC50 1.42 U20S

acetylation by 50%.

Table 3: In Vivo Efficacy of SRTCX1003 in a Mouse Model of LPS-Induced Inflammation
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Effect on IL-12p40

Dose (mgl/kg, oral) Effect on TNFa Production .
Production

3-100 Dose-dependent reduction Dose-dependent reduction

Mechanism of Action: SIRT1 Activation and NF-kB
Inhibition
SRTCX1003 functions as an allosteric activator of SIRT1. This activation enhances the

deacetylase activity of SIRT1, leading to the removal of acetyl groups from its substrates. A key
substrate in the context of inflammation is the p65 subunit of NF-kB.

The canonical NF-kB signaling pathway is activated by pro-inflammatory stimuli such as Tumor
Necrosis Factor-alpha (TNFa) or lipopolysaccharide (LPS). This leads to the phosphorylation
and subsequent degradation of the inhibitor of kB (IkB), allowing the p50/p65 NF-kB dimer to
translocate to the nucleus. For maximal transcriptional activity, the p65 subunit must be
acetylated, a modification mediated by acetyltransferases like p300/CBP.

SRTCX1003-activated SIRT1 deacetylates p65 at lysine 310, a critical residue for its
transcriptional activity.[2] This deacetylation curtails the ability of NF-kB to promote the
expression of pro-inflammatory genes, including TNFa and Interleukin-12 (I1L-12).[2]

Below is a diagram illustrating the signaling pathway.
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Caption: SRTCX1003 activates SIRT1, leading to the deacetylation of p65 and inhibition of NF-
KB-mediated pro-inflammatory gene expression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data
section.

SIRT1 Enzymatic Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro activation of SIRT1 by a
test compound using a fluorogenic peptide substrate derived from p53.

Materials:
e Recombinant human SIRT1 enzyme
o SIRT1 assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClI2)

e Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with an acetylated lysine coupled to
a fluorophore like TAMRA)

o NAD-+ solution

e Test compound (SRTCX1003) dissolved in DMSO
e SIRT1 inhibitor (e.g., Nicotinamide) for control

o Developer solution (specific to the assay Kkit)

e 96-well black microplate

Fluorometric plate reader
Procedure:

o Prepare serial dilutions of SRTCX1003 in SIRT1 assay buffer. The final DMSO concentration
should be kept below 1%.
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In a 96-well black microplate, add the following to each well:

o SIRT1 assay buffer

o Diluted SRTCX1003 or vehicle control (DMSO in assay buffer)

o Recombinant SIRT1 enzyme

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
Stop the reaction by adding the developer solution.

Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.

Measure the fluorescence intensity using a plate reader with appropriate excitation and
emission wavelengths for the fluorophore.

Calculate the percent activation relative to the vehicle control and determine the EC1.5 value
by fitting the data to a dose-response curve.
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Prepare Reagents:
- SRTCX1003 dilutions
- SIRT1 enzyme
- Substrate/NAD+ mix
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Add Substrate/NAD+ mix

'
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Caption: Workflow for the in vitro SIRT1 enzymatic activation assay.
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Cellular p65 Acetylation Assay[2][3]

This assay quantifies the effect of SRTCX1003 on the deacetylation of the p65 subunit of NF-
KB in a cellular context.

Materials:

U20S or HEK 293 cells

BacMam viruses for p65 (HA-tagged) and p300-HAT expression

Cell culture medium and supplements

384-well plates

SRTCX1003

Cell lysis buffer

AlphaScreen detection reagents (or similar proximity-based assay reagents)

Plate reader capable of AlphaScreen detection

Procedure:

Transduce U20S or HEK 293 cells with BacMam p65 and BacMam p300-HAT viruses.
Plate the transduced cells into 384-well plates.

After a 6-hour incubation, treat the cells with various concentrations of SRTCX1003.
Incubate the cells for 24 hours post-viral transduction.

Lyse the cells to release cellular proteins.

Measure the levels of acetylated p65 in the cell lysates using an AlphaScreen-based assay.
This typically involves using donor and acceptor beads conjugated to antibodies that
recognize the HA-tag on p65 and acetylated lysine 310 of p65, respectively.
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+ Analyze the data to determine the IC50 value for the inhibition of p65 acetylation.

Transduce Cells:
with BacMam p65 and p300

Plate Cells
in 384-well plates

Treat with SRTCX1003

'

Incubate for 24 hours

Detect Acetylated p65
(AlphaScreen)

Data Analysis:
Determine IC50

Click to download full resolution via product page
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Caption: Workflow for the cellular p65 acetylation assay.

In Vivo Mouse Model of LPS-Induced Inflammation[2]

This protocol describes the in vivo evaluation of SRTCX1003's anti-inflammatory effects in a
mouse model.

Materials:

» Male BALB/c mice

e SRTCX1003

« Vehicle (e.g., 10% PEG, 10% VitE-TPGS)
e Lipopolysaccharide (LPS)

e Anesthesia (e.g., isoflurane)

» Blood collection supplies

o ELISA kits for TNFa and IL-12p40

Procedure:

Acclimatize male BALB/c mice for at least 4 days.
e Randomize mice into treatment groups.

o Orally dose the mice with either vehicle or SRTCX1003 at various concentrations (e.g., 3,
10, 30, 100 mg/kg).

» After a specified time post-dosing, anesthetize the mice and administer LPS intravenously to
induce an inflammatory response.

o At a predetermined time point after LPS administration, collect blood samples.

e Process the blood to obtain plasma or serum.
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e Measure the concentrations of TNFa and IL-12p40 in the plasma/serum using specific ELISA

kits.

e Analyze the data to determine the dose-dependent effect of SRTCX1003 on cytokine

production.
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Caption: Workflow for the in vivo mouse model of LPS-induced inflammation.
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Downstream Effects on Other SIRT1 Targets

While the primary reported mechanism of SRTCX1003's anti-inflammatory action is through the
deacetylation of p65, SIRT1 has a broad range of substrates involved in various cellular
processes. These include the transcriptional coactivator PGC-1a, which is a master regulator of
mitochondrial biogenesis, and FOXO transcription factors, which are involved in stress
resistance and longevity.

Currently, there is a lack of publicly available data specifically investigating the effects of
SRTCX1003 on the deacetylation and subsequent activity of PGC-1a and FOXO transcription
factors. Further research is warranted to explore the broader impact of SRTCX1003 on these
and other SIRT1-mediated pathways, which could reveal additional therapeutic applications
beyond its anti-inflammatory properties.

Clinical Development, Pharmacokinetics, and
Toxicology

As of the date of this document, there is no publicly available information regarding clinical
trials specifically for SRTCX1003. Sirtris Pharmaceuticals, the original developer of
SRTCX1003, and its parent company GlaxoSmithKline (GSK), have conducted clinical trials
with other SIRT1 activators, such as SRT2104.[3][4][5][6][7] However, the clinical development
status of SRTCX1003 remains undisclosed.

Similarly, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and
toxicology data for SRTCX1003 are not available in the public domain. The compound is
described as "orally active," as demonstrated in the in vivo mouse model.

Conclusion

SRTCX1003 is a potent SIRT1 activator with demonstrated in vitro and in vivo efficacy in
modulating inflammatory responses through the deacetylation of the NF-kB p65 subunit. The
quantitative data and experimental protocols provided in this guide offer a solid foundation for
researchers to further investigate its mechanism of action and therapeutic potential. However,
the lack of public information on its effects on other key SIRT1 targets, as well as its clinical
development, pharmacokinetic, and toxicology profiles, highlights the need for further studies to
fully characterize this promising compound. The information presented herein should serve as
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a valuable resource for the scientific community to build upon in the quest for novel anti-
inflammatory therapeutics targeting the SIRT1 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/product/b12392044?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

